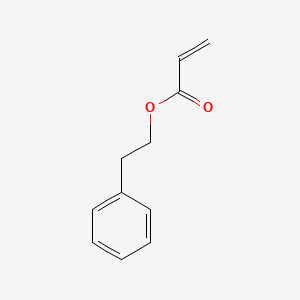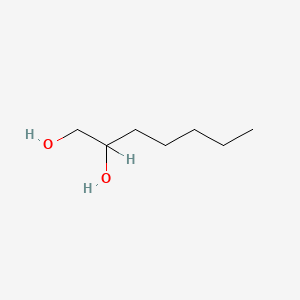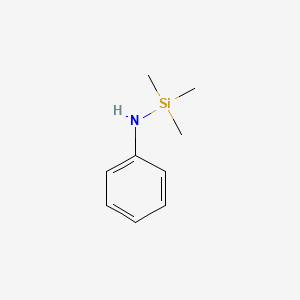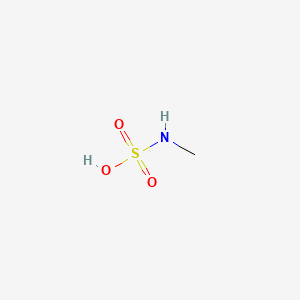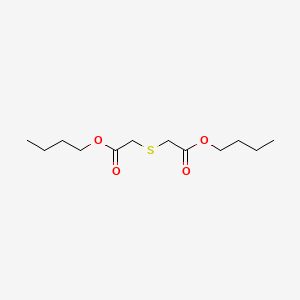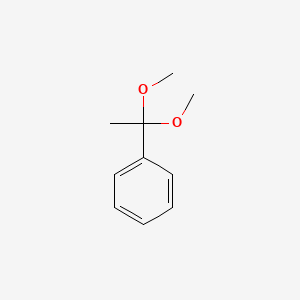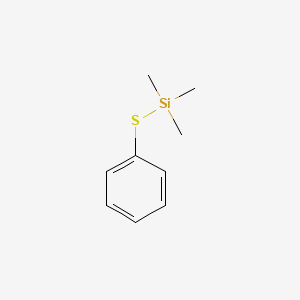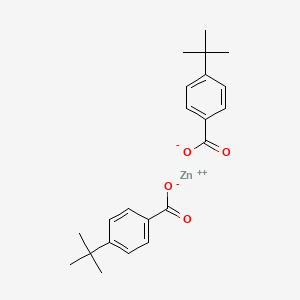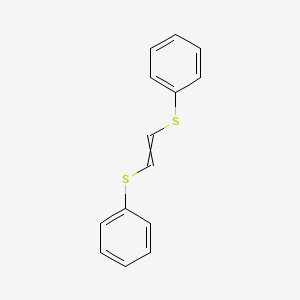
1,2-Bis(feniltio)eteno
Descripción general
Descripción
1,2-Bis(phenylthio)ethylene is a compound with the molecular formula C14H12S2 . It is a mixture of cis and trans isomers . The compound appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(phenylthio)ethylene consists of a carbon backbone with two phenylthio groups attached . The molecular weight is 244.37 .
Physical And Chemical Properties Analysis
1,2-Bis(phenylthio)ethylene is a solid at 20°C . It has a melting point of 48°C and a boiling point of 166°C at 0.8 mmHg . It is soluble in toluene .
Aplicaciones Científicas De Investigación
Cinética y estudios de isomerización
El 1,2-Bis(feniltio)eteno ha sido estudiado por su comportamiento cinético y su dinámica de isomerización. Los investigadores han investigado la isomerización cis-trans inducida por radicales bencenotiilo y el intercambio de grupos feniltio . Estos estudios son cruciales para comprender los mecanismos de reacción y la estabilidad de los compuestos orgánicos en diferentes condiciones, lo cual es fundamental en la química sintética.
Química medicinal
En el ámbito de la química medicinal, los compuestos heterocíclicos como el this compound se exploran por su potencial en el descubrimiento de fármacos. Pueden servir como bloques de construcción para sintetizar moléculas complejas con propiedades anticancerígenas u otros efectos terapéuticos .
Ciencia de los materiales
La capacidad del compuesto para sufrir isomerización lo convierte en un candidato para crear nuevos materiales. Sus propiedades estructurales pueden aprovecharse para desarrollar materiales con características ópticas o electrónicas específicas, que son valiosas en la investigación de la ciencia de los materiales .
Ciencia ambiental
Si bien no se documentan explícitamente aplicaciones directas en la ciencia ambiental, el estudio de estos compuestos orgánicos puede conducir al desarrollo de métodos de síntesis respetuosos con el medio ambiente o a la creación de materiales biodegradables .
Química analítica
El this compound se puede utilizar en química analítica como compuesto de referencia o reactivo. Sus propiedades bien caracterizadas permiten su uso en la calibración de instrumentos o en el desarrollo de nuevas técnicas analíticas .
Síntesis orgánica
Este compuesto es significativo en la síntesis orgánica, donde se puede utilizar como precursor o intermediario. Puede participar en diversas reacciones para formar nuevos enlaces o estructuras, lo cual es esencial para sintetizar nuevas moléculas orgánicas .
Aplicaciones farmacéuticas
En los productos farmacéuticos, los derivados del compuesto podrían utilizarse para sintetizar fármacos o estudiar sus vías metabólicas. Comprender su comportamiento puede contribuir al diseño de fármacos con mejor eficacia y menor toxicidad .
Agricultura
Aunque no está directamente relacionado con la agricultura, los compuestos orgánicos como el this compound se pueden estudiar por sus efectos sobre el crecimiento de las plantas o como posibles precursores de productos químicos agrícolas .
Biotecnología
En biotecnología, estos compuestos pueden ser esenciales para la investigación proteómica. Se podrían utilizar para estudiar las interacciones de proteínas o como parte de un sistema para expresar ciertas proteínas con fines de investigación .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The mode of action of 1,2-Bis(phenylthio)ethylene involves the cis-trans isomerization induced by benzenethiyl radicals . This process involves the exchange of phenylthio groups .
Biochemical Pathways
The compound’s interaction with benzenethiyl radicals suggests it may influence pathways involving these radicals .
Result of Action
The result of the action of 1,2-Bis(phenylthio)ethylene is the isomerization of the compound and the exchange of phenylthio groups . The cis/trans ratio of this olefin is 55–58/45–42 at the completion of the reaction .
Action Environment
The action of 1,2-Bis(phenylthio)ethylene can be influenced by environmental factors such as temperature . For instance, the rate constants for the isomerization and the exchange are 2.08±0.22×10 −5 sec −1 and 2.03±0.26×10 −5 sec −1 at 50°C, respectively .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Bis(phenylthio)ethylene involves the reaction of 1,2-dibromoethane with phenylthiol in the presence of a base to form 1,2-bis(phenylthio)ethane, which is then dehydrogenated using a palladium catalyst to yield the desired product.", "Starting Materials": [ "1,2-dibromoethane", "phenylthiol", "base", "palladium catalyst" ], "Reaction": [ "Step 1: 1,2-dibromoethane is reacted with phenylthiol in the presence of a base, such as sodium hydroxide, to form 1,2-bis(phenylthio)ethane.", "Step 2: 1,2-bis(phenylthio)ethane is dehydrogenated using a palladium catalyst, such as palladium on carbon, to yield 1,2-Bis(phenylthio)ethylene." ] } | |
Número CAS |
23528-44-1 |
Fórmula molecular |
C14H12S2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11- |
Clave InChI |
UHGSEDVQATYWGI-QXMHVHEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the cis-trans isomerization of 1,2-Bis(phenylthio)ethylene in the presence of thiyl radicals?
A1: Research has shown that benzenethiyl radicals can induce both cis-trans isomerization and phenylthio group exchange in 1,2-Bis(phenylthio)ethylene. [] Interestingly, the final cis/trans ratio of the compound differs depending on whether the reaction is initiated by thiyl radicals or iodine. This suggests that the final isomeric composition is governed by kinetic factors when thiyl radicals are involved. [] This insight is valuable for understanding the reactivity of this compound and its potential applications in radical-mediated reactions.
Q2: How does the presence of the phenylthio groups in 1,2-Bis(phenylthio)ethylene influence its interaction with DNA?
A2: While 1,2-Bis(phenylthio)ethylene itself has not been directly studied for its DNA interaction, closely related thiophenyl esters, specifically p-hydroxycinnamic-thiophenyl ester and p-N,N-dimethylaminocinnamic-thiophenyl ester, exhibit notable changes in their chromophoric and fluorophoric properties upon interaction with calf-thymus DNA. [] This suggests that the phenylthio moiety could play a role in mediating interactions with biomacromolecules like DNA. Further research focusing on 1,2-Bis(phenylthio)ethylene is needed to confirm this hypothesis.
Q3: How does the reactivity of 1-alkyl-2-(phenylthio)vinyl radicals differ from their 1-phenyl-2-(phenylthio)vinyl counterparts in reactions with benzenethiol and diphenyl disulfide?
A3: Studies have shown that the reactivity of these vinyl radicals is heavily influenced by the substituent at the 1-position. 1-Alkyl-2-(phenylthio)vinyl radicals readily react with benzenethiol, forming a mixture of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers depends on the steric hindrance of the alkyl substituent. [] Conversely, 1-phenyl-2-(phenylthio)vinyl radicals demonstrate a preference for trans-stereoselective addition of benzenethiol or diphenyl disulfide. This selectivity is attributed to a bonding interaction between the unpaired electron and the adjacent sulfur atom, hindering attack from the cis side. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



